Superior Stability of Bis(tBuSATE) Prodrugs in Human Gastric Juice and Serum vs. Bis(POM) PMEA
The bis(tBuSATE) derivative of PMEA (9-[2-(phosphonomethoxy)ethyl]adenine) demonstrated superior stability compared to the clinically established bis(pivaloyloxymethyl) (POM) prodrug of PMEA in human gastric juice and human serum [1]. This enhanced stability profile is directly attributable to the S-pivaloyl-2-thioethyl group derived from S-(2-hydroxyethyl) 2,2-dimethylpropanethioate, suggesting improved resistance to premature degradation in the gastrointestinal tract.
| Evidence Dimension | Hydrolytic stability in human gastric juice and human serum |
|---|---|
| Target Compound Data | Bis(tBuSATE)PMEA: More stable (qualitative assessment; quantitative half-life values not reported in abstract) |
| Comparator Or Baseline | Bis(POM)PMEA (bis(pivaloyloxymethyl) PMEA) |
| Quantified Difference | More stable than bis(POM)PMEA (direct comparative observation) |
| Conditions | In vitro stability study in human gastric juice and human serum |
Why This Matters
This stability advantage directly impacts oral bioavailability potential, a critical selection criterion when choosing a bioreversible protecting group for phosphonate or phosphate prodrug development.
- [1] Benzaria S, Pélicano H, Johnson R, Maury G, Imbach JL, Aubertin AM, et al. Synthesis, in vitro antiviral evaluation, and stability studies of bis(S-acyl-2-thioethyl) ester derivatives of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) as potential PMEA prodrugs with improved oral bioavailability. J Med Chem. 1996;39(25):4958-4965. View Source
